Cholesterol Nonyl Carbonate

Overview

Description

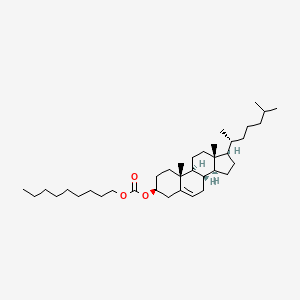

Cholesterol Nonyl Carbonate is a derivative of cholesterol, a molecule that plays a crucial role in various biological processes . It contains a total of 107 bonds .

Synthesis Analysis

The synthesis of cholesterol-based compounds has seen significant advancements in recent years . For instance, Venkataraman and coworkers reported the two-step synthesis of cholesterol-functionalized aliphatic N-substituted 8-membered cyclic carbonate monomer .

Molecular Structure Analysis

The Cholesterol Nonyl Carbonate molecule contains a total of 107 bonds . The structure of cholesterol, which is the base molecule for Cholesterol Nonyl Carbonate, is characterized by four fused rings and a hydrocarbon chain, making it largely hydrophobic . The polar hydroxyl group orients the molecule at the aqueous interface .

Chemical Reactions Analysis

Cholesterol and its precursors have been recognized for their biological functions . Metabolites previously seen as sole bystanders of biochemical reactions without unique activity are becoming more and more recognized for their biological functions .

Physical And Chemical Properties Analysis

Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The physical and chemical properties of cholesterol nonyl carbonate are not explicitly mentioned in the search results.

Scientific Research Applications

Liquid Crystals and Thermochromic Applications

Cholesteryl derivatives, including cholesteryl oleyl carbonate, are known for forming cholesteric liquid crystals with helical structures. These substances can transition between different phases (liquid, crystalline) at specific temperatures, making them valuable in thermochromic liquid crystal applications. This property is explored for its potential in creating responsive materials that change color with temperature, offering avenues for innovative material science research (J. Singh & Rajesh Sharma, 2013).

Analytical Methods in Clinical Research

Advancements in analytical methods for determining serum noncholesterol sterols have highlighted their utility as surrogate markers for cholesterol synthesis and absorption. This area of research is crucial for clinical lipid research, where these markers assist in understanding cholesterol metabolism in various health conditions, thereby contributing to the development of new diagnostic tools and treatments (D. Lütjohann, 2015).

Enzymatic Degradation of Polymers

Research into the enzymatic degradation of polymers by cholesterol esterase sheds light on the biodegradation of polyurethane materials. Studies focused on poly(carbonate urethane) reveal that while enzymatic hydrolysis by cholesterol esterase affects surface degradation, oxidation is the primary degradation pathway. This insight is vital for the development of more biocompatible and durable polyurethane-based biomaterials (E. Christenson et al., 2006).

Cholesterol-Based Drug Delivery Systems

Cholesterol-based compounds have been explored for their potential in drug delivery systems. The unique ability of cholesterol to interact with cell membranes makes it an effective component for targeted delivery mechanisms. Innovations in synthesizing new cholesterol derivatives aim to improve the efficacy and safety of therapeutic agents, offering promising strategies for treating various diseases (Hélio M. T. Albuquerque et al., 2018).

Biodegradable Polymers for Medical Applications

The synthesis of cholesteryl end-capped biodegradable oligo/poly(trimethylene carbonate)s demonstrates the role of cholesterol derivatives in creating new biomaterials. These materials exhibit liquid crystallinity and low cytotoxicity, making them suitable for drug delivery systems and other medical applications. The ability to control the molecular weight of these polymers allows for the tuning of their physical properties and degradation rates, which is crucial for their performance in biological environments (Tao Zou et al., 2006).

Mechanism of Action

Target of Action

Cholesterol N-Nonyl Carbonate, also known as (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl nonyl carbonate, is a biochemical compound used in proteomics research

Mode of Action

It’s known that cholesterol and its derivatives play a crucial role in various cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways .

Biochemical Pathways

Cholesterol is an essential component of mammalian cell membranes and serves as a precursor for bile acids, vitamin D, and steroid hormones . It’s involved in multiple pathways, including de-novo biosynthesis, uptake, recycling, and release . Cholesterol is delivered to cells by receptor-mediated uptake of low-density lipoproteins (LDLs) that carry both free and esterified cholesterol . After entering the vascular tissue, LDL particles reach the endosomal-lysosomal system via endocytosis . In this system, cholesterol esters are converted back to free cholesterol .

Pharmacokinetics

The pharmacokinetics of statins, a group of drugs used to lower cholesterol levels, have been extensively studied . Statins are reversible inhibitors of the microsomal enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .

Result of Action

Cholesterol and its derivatives are known to play a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways .

Safety and Hazards

Future Directions

Cholesterol has been found to make surfaces non-stick, which could have implications for the development of engineered surfaces with minimal bioadhesion . Additionally, research into the role of cholesterol in lipid–protein interactions as well as raft-like mixtures, drug delivery applications, and the effects of antimicrobial peptides on lipid membranes could provide future directions .

properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJSPXXNWCOJH-IATSNXCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659856 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol Nonyl Carbonate | |

CAS RN |

15455-83-1 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)

![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)

![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)

![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)